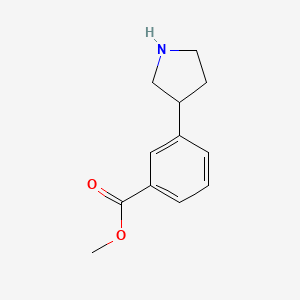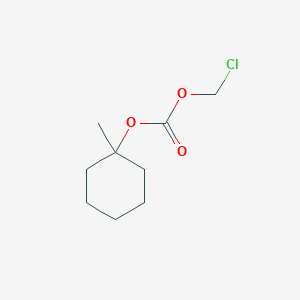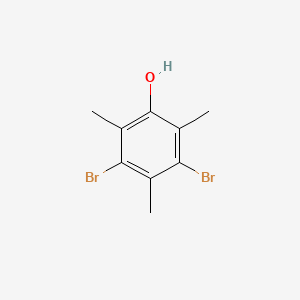
Methyl 3-(pyrrolidin-3-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(pyrrolidin-3-YL)benzoate is an organic compound that features a pyrrolidine ring attached to a benzoate ester. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(pyrrolidin-3-YL)benzoate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(pyrrolidin-3-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(pyrrolidin-3-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(pyrrolidin-3-YL)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. For instance, docking analyses suggest that similar compounds may bind to the podophyllotoxin pocket of gamma tubulin, affecting cell division and exhibiting anticancer activity . The ester group may also undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.
N-methyl-2-pyrrolidone: Known for its use in industrial applications and drug development.
Uniqueness: Methyl 3-(pyrrolidin-3-YL)benzoate stands out due to its unique combination of a pyrrolidine ring and a benzoate ester, which enhances its pharmacological properties and versatility in various applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 3-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
Clave InChI |
XZRHSWHHASZAOL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2CCNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(3,5-Dimethoxyphenyl)ethyl]-N~1~-methylbutane-1,4-diamine](/img/structure/B8581323.png)












